molecular formula C21H22N2O5 B12826545 (2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid

Cat. No.: B12826545
M. Wt: 382.4 g/mol
InChI Key: VXGGBPQPMISJCA-ABLWVSNPSA-N
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Description

Fmoc-Ala-Ala-OH, also known as (S)-2-((S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanamido)propanoic acid, is a dipeptide derivative used primarily in peptide synthesis. It consists of two L-alanine molecules linked by a peptide bond, with a fluorenylmethoxycarbonyl (Fmoc) group attached to the N-terminal amino acid. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-OH typically involves the coupling of Fmoc-protected alanine with another alanine molecule. The reaction is carried out in the presence of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the coupling is complete .

Industrial Production Methods

Industrial production of Fmoc-Ala-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The reaction conditions are optimized to ensure high yield and purity of the final product .

Mechanism of Action

The primary mechanism of action of Fmoc-Ala-Ala-OH in peptide synthesis involves the temporary masking of the N-terminal amino group with the Fmoc group. This prevents unwanted side reactions during the peptide assembly process. The Fmoc group is then removed using a base, exposing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Ala-Ala-OH is unique due to its dipeptide structure, which provides additional flexibility and stability in peptide synthesis compared to single amino acid derivatives. This makes it particularly useful in the synthesis of longer and more complex peptide chains .

Properties

Molecular Formula

C21H22N2O5

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C21H22N2O5/c1-12(19(24)22-13(2)20(25)26)23-21(27)28-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t12?,13-/m0/s1

InChI Key

VXGGBPQPMISJCA-ABLWVSNPSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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